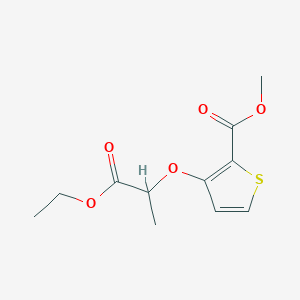

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

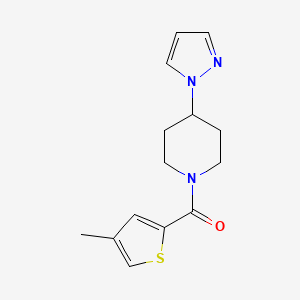

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophene compounds are known for their diverse chemical properties and biological activities, which make them of interest in various fields, including pharmaceuticals and materials science. The compound is structurally related to methyl thiophenecarboxylates, which have been studied for their substituent effects on NMR and IR spectra, as well as their potential in synthesizing other thiophene derivatives with biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the functionalization of the thiophene ring. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then reacted with alcohols to yield various alkyl ethers of thiotetronic and α-halogenothiotetronic acids . Although the specific synthesis of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by the substituents on the thiophene ring. For example, the configuration and conformational equilibrium of thiophene derivatives can be determined using X-ray crystallography and NMR experiments, as seen in the study of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester . The presence of different substituents can lead to various conformers in solution, which can be identified through spectroscopic techniques.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions, often influenced by the nature of the substituents. The mass spectra of substituted thiophene-2-carboxylic acids show that fragmentation patterns can be affected by an "ortho-effect," which can activate the elimination of certain groups such as H2O . This suggests that the reactivity of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate could also be influenced by its specific substituents, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from spectroscopic data. The 1H NMR and IR spectra of methyl thiophenecarboxylates reveal how substituents affect the chemical shifts of ring protons and the carbonyl stretching frequencies . These properties are crucial for understanding the behavior of these compounds in different environments and can provide insights into their potential applications. The specific physical and chemical properties of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate would likely be influenced by its ethoxy and methyl substituents, as well as the keto group present in its structure.

Aplicaciones Científicas De Investigación

Environmental Science: Biodegradation and Fate

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into how similar compounds, possibly including derivatives like "Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate," may behave in environmental contexts. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates, have been identified. This suggests potential environmental bioremediation applications for related compounds, understanding their degradation pathways and the microorganisms involved could inform efforts to mitigate pollution and promote environmental health (Thornton et al., 2020).

Materials Science: Xylan Derivatives

In materials science, the chemical modification of xylan into ethers and esters, resulting in biopolymers with specific properties based on functional groups and substitution patterns, highlights the potential for "Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate" in creating novel materials. Such compounds could be utilized in developing new polymers with applications ranging from drug delivery to paper strength additives and antimicrobial agents, demonstrating the intersection of chemistry and materials science in creating functional and potentially environmentally friendly materials (Petzold-Welcke et al., 2014).

Potential Pharmaceutical Applications

The broad range of pharmacological actions demonstrated by natural products like osthole, including neuroprotective, immunomodulatory, and anticancer activities, suggests that structurally or functionally related compounds such as "Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate" might also possess valuable biological activities. Understanding the mechanisms underlying these effects could guide the development of new therapeutic agents, highlighting the importance of continued research into the bioactivities of synthetic and natural compounds (Zhang et al., 2015).

Propiedades

IUPAC Name |

methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLGTBXPTCYDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)